molecular formula C17H32N2 B14588931 N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclooctanimine CAS No. 61230-59-9

N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclooctanimine

Katalognummer: B14588931
CAS-Nummer: 61230-59-9
Molekulargewicht: 264.4 g/mol
InChI-Schlüssel: WBTMXDTXGBYNPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclooctanimine is an organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a cyclooctane ring attached to a piperidine ring, which is further substituted with four methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclooctanimine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with cyclooctanone under specific conditions. One common method includes:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using a suitable catalyst to facilitate the hydrogenation process.

    Purification: Employing techniques such as distillation or crystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclooctanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as oxone.

    Reduction: It can be reduced under specific conditions to form different derivatives.

    Substitution: The compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Oxone, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include hydroxylamines, sulfenamide compounds, and N-methylated amines .

Wissenschaftliche Forschungsanwendungen

N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclooctanimine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclooctanimine involves its interaction with specific molecular targets and pathways. For example:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclooctanimine is unique due to its specific structure, which combines the properties of a cyclooctane ring and a piperidine ring with four methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

61230-59-9

Molekularformel

C17H32N2

Molekulargewicht

264.4 g/mol

IUPAC-Name

N-(2,2,6,6-tetramethylpiperidin-1-yl)cyclooctanimine

InChI

InChI=1S/C17H32N2/c1-16(2)13-10-14-17(3,4)19(16)18-15-11-8-6-5-7-9-12-15/h5-14H2,1-4H3

InChI-Schlüssel

WBTMXDTXGBYNPH-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCC(N1N=C2CCCCCCC2)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.